KW-2149 is classified as an antitumor antibiotic and falls under the category of alkylating agents. Its structural modifications are designed to enhance its reactivity and selectivity towards cancer cells, making it a subject of interest in cancer research and therapy.
The molecular structure of 7-N-(2-((2-(gamma-L-Glutamylamino)ethyl)dithio)ethyl)mitomycin C features several notable characteristics:
The molecular formula for KW-2149 is , indicating a complex arrangement that contributes to its pharmacological properties.
KW-2149 undergoes several important chemical reactions that contribute to its antitumor activity:
The mechanism of action for 7-N-(2-((2-(gamma-L-Glutamylamino)ethyl)dithio)ethyl)mitomycin C primarily involves:
The physical and chemical properties of 7-N-(2-((2-(gamma-L-Glutamylamino)ethyl)dithio)ethyl)mitomycin C include:
These properties are critical for determining the pharmacokinetics and biodistribution profiles necessary for effective therapeutic use .
7-N-(2-((2-(gamma-L-Glutamylamino)ethyl)dithio)ethyl)mitomycin C has several promising applications in oncology:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: